6-(Chloromethyl)benzo[d]thiazole
CAS No.: 149440-49-3
Cat. No.: VC21265857
Molecular Formula: C8H6ClNS
Molecular Weight: 183.66 g/mol
* For research use only. Not for human or veterinary use.
![6-(Chloromethyl)benzo[d]thiazole - 149440-49-3](/images/no_structure.jpg)
Specification
CAS No. | 149440-49-3 |
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Molecular Formula | C8H6ClNS |
Molecular Weight | 183.66 g/mol |
IUPAC Name | 6-(chloromethyl)-1,3-benzothiazole |
Standard InChI | InChI=1S/C8H6ClNS/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 |
Standard InChI Key | WVJSICZOZHJCLJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1CCl)SC=N2 |
Canonical SMILES | C1=CC2=C(C=C1CCl)SC=N2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-(Chloromethyl)benzo[d]thiazole features a distinctive structure that contributes to its chemical reactivity and applications. The compound consists of:
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A benzothiazole core (benzene ring fused to a thiazole ring)
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A chloromethyl group (-CH₂Cl) attached at the 6-position of the benzene portion
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A heterocyclic system containing nitrogen and sulfur atoms in the thiazole ring
This structure provides multiple sites for potential chemical modifications, particularly through the reactive chloromethyl group, which can participate in various nucleophilic substitution reactions.
Physical and Chemical Properties
The physical and chemical properties of 6-(Chloromethyl)benzo[d]thiazole are summarized in the following table:
Table 1: Physical and Chemical Properties of 6-(Chloromethyl)benzo[d]thiazole
Property | Value/Description |
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CAS Number | 149440-49-3 |
Molecular Formula | C₈H₆ClNS |
Molecular Weight | Approximately 183.66 g/mol |
Physical State | Solid at room temperature |
Appearance | Pale yellow to white |
InChI | InChI=1S/C8H6ClNS/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 |
SMILES | ClCC=1C=CC=2N=CSC2C1 |
The compound exists as a solid at room temperature and typically exhibits a pale yellow to white appearance . Its moderate molecular weight and structure make it suitable for incorporation into more complex molecules.
Reactivity Profile
The reactivity of 6-(Chloromethyl)benzo[d]thiazole is primarily determined by the presence of the chloromethyl group, which serves as an electrophilic center. Key aspects of its reactivity include:
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The chloromethyl group can participate in alkylation reactions with nucleophiles, allowing the attachment of the thiazole core to other molecules of biological interest.
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The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution reactions.
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The compound can serve as a versatile building block for the synthesis of various complex molecules with potential therapeutic applications.
Synthesis Methods
Primary Synthesis Pathway
The most commonly reported method for synthesizing 6-(Chloromethyl)benzo[d]thiazole involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of polyphosphoric acid . The detailed procedure is as follows:
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A mixture of chloroacetic acid (3.72 g, 0.040 mol) and polyphosphoric acid (8 g) is heated to 180°C.
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2-Aminobenzenethiol (4 g, 0.032 mol) is added to the heated mixture and stirred at reflux for 8 hours.
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After cooling, the reaction mixture is basified with 5 N sodium hydroxide.
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The solution is extracted with chloroform (4 × 20 mL).
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The organic layer is dried over sodium sulfate and the solvent is removed under vacuum to obtain the product .
This synthetic route is relatively straightforward and yields the desired compound with satisfactory purity.
Reaction Mechanism
The synthesis of 6-(Chloromethyl)benzo[d]thiazole involves a cyclization reaction where the thiol group of 2-aminobenzenethiol reacts with the carboxylic acid group of chloroacetic acid, followed by dehydration facilitated by polyphosphoric acid. The polyphosphoric acid serves both as a catalyst and a dehydrating agent in this reaction.
Purification and Characterization
After synthesis, 6-(Chloromethyl)benzo[d]thiazole is typically purified using extraction and chromatographic techniques. The compound can be characterized using various analytical methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy
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Mass Spectrometry (MS)
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High-Performance Liquid Chromatography (HPLC)
These analytical methods confirm the structure and purity of the synthesized compound.
Applications in Research and Development
Medicinal Chemistry Applications
6-(Chloromethyl)benzo[d]thiazole has significant applications in medicinal chemistry due to its structural features and reactive functional group:
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It serves as a key intermediate in the synthesis of potential antitumor agents.
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The compound is used as a building block for developing antimicrobial compounds, leveraging the known antimicrobial properties of benzothiazole derivatives .
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Its reactive chloromethyl group enables the attachment of various bioactive moieties, facilitating the development of novel therapeutic agents.
Pharmaceutical Synthesis
In pharmaceutical synthesis, 6-(Chloromethyl)benzo[d]thiazole plays important roles:
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It serves as a precursor for the synthesis of more complex benzothiazole derivatives with enhanced pharmacological properties.
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The compound enables the introduction of the benzothiazole scaffold into larger molecular structures through its reactive chloromethyl group.
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It facilitates the development of structure-activity relationship studies by allowing systematic modifications at the chloromethyl position.
Agrochemical Applications
Beyond pharmaceutical applications, 6-(Chloromethyl)benzo[d]thiazole also finds utility in agrochemical research:
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As an intermediate in the synthesis of fungicides and pesticides .
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For developing plant growth regulators incorporating the benzothiazole moiety.
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In the creation of specialized agrochemical formulations with targeted activities.
Biological Activities
Antimicrobial Properties
Benzothiazole derivatives, including those related to 6-(Chloromethyl)benzo[d]thiazole, have been studied for their antimicrobial and antifungal properties . The specific antimicrobial profile of 6-(Chloromethyl)benzo[d]thiazole would depend on its structural features and the influence of the chloromethyl group on its interaction with biological targets.
Related Compounds and Derivatives
Structural Analogs
Several compounds structurally related to 6-(Chloromethyl)benzo[d]thiazole have been reported in the literature. One notable example is 6-(Chloromethyl)-2-(methylthio)benzo[d]thiazole, which contains an additional methylthio group at the 2-position .
Table 2: Comparison of 6-(Chloromethyl)benzo[d]thiazole and Selected Analogs
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
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6-(Chloromethyl)benzo[d]thiazole | C₈H₆ClNS | 183.66 g/mol | Chloromethyl group at 6-position |
6-(Chloromethyl)-2-(methylthio)benzo[d]thiazole | C₉H₈ClNS₂ | 229.8 g/mol | Chloromethyl group at 6-position, Methylthio group at 2-position |
6-Chloro-2-(chloromethyl)benzo[d]thiazole | C₈H₅Cl₂NS | 218.1 g/mol | Chlorine at 6-position, Chloromethyl at 2-position |
Structure-Activity Relationships
The structural variations in benzothiazole derivatives can significantly influence their biological activities and chemical properties. Key structure-activity relationships observed in compounds related to 6-(Chloromethyl)benzo[d]thiazole include:
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The position of substituents on the benzothiazole ring affects biological activity profiles.
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The nature of the substituent at the 2-position can modulate the compound's interaction with biological targets.
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The presence of halogen atoms, such as chlorine, often enhances lipophilicity and may improve membrane permeability of the compounds.
These structure-activity relationships guide the rational design of new benzothiazole derivatives with optimized properties for specific applications.
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